3-Nitro-7,8-dihydroquinolin-5(6H)-one

Catalog No.
S14706462
CAS No.
87883-18-9
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-7,8-dihydroquinolin-5(6H)-one

CAS Number

87883-18-9

Product Name

3-Nitro-7,8-dihydroquinolin-5(6H)-one

IUPAC Name

3-nitro-7,8-dihydro-6H-quinolin-5-one

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c12-9-3-1-2-8-7(9)4-6(5-10-8)11(13)14/h4-5H,1-3H2

InChI Key

GQZRZLJUYXQTQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1

3-Nitro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. This compound features a nitro group at the 3-position and a carbonyl group at the 5-position of the quinoline skeleton, contributing to its unique chemical properties and potential biological activities. The molecular formula of 3-Nitro-7,8-dihydroquinolin-5(6H)-one is C_10H_8N_2O_3, with a molar mass of approximately 204.18 g/mol.

The compound's structure can be represented as follows:

text
O || N---C / \ C C | | C---C---C | | | N C O

Typical of nitro-substituted compounds. Notable reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.
  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: The compound can serve as a precursor in cyclization reactions to synthesize more complex heterocycles.

Research indicates that 3-Nitro-7,8-dihydroquinolin-5(6H)-one exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Preliminary data suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design.

Several synthesis methods for 3-Nitro-7,8-dihydroquinolin-5(6H)-one have been documented:

  • One-Pot Synthesis: A method involving the reaction of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions has been reported to yield high yields of the target compound .
  • Cyclization from Nitroanilines: Starting from nitroanilines and utilizing cyclization techniques involving various catalysts can lead to the formation of this compound .
  • In-Situ Reduction and Cyclization: This method employs reducing agents such as tin(II) chloride to facilitate the cyclization of nitro compounds into their corresponding dihydroquinolinones .

3-Nitro-7,8-dihydroquinolin-5(6H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting microbial infections or cancer.
  • Chemical Research: It is used as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Agricultural Chemicals: Its antimicrobial properties could make it useful in developing agrochemicals.

Interaction studies involving 3-Nitro-7,8-dihydroquinolin-5(6H)-one have focused on its mechanism of action against biological targets:

  • Binding Studies: Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity and providing insights into its therapeutic potential.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to target proteins, aiding in the design of more effective derivatives.

Several compounds share structural similarities with 3-Nitro-7,8-dihydroquinolin-5(6H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Methyl-3-nitroquinolin-5(6H)-oneMethyl group at position 7Increased lipophilicity may enhance bioavailability
2-Amino-3-nitroquinolin-5(6H)-oneAmino group at position 2Potentially different biological activity profile
4-Nitrophenyl derivative of quinolinonesAdditional nitrophenyl substituentEnhanced reactivity and possible selectivity

These compounds illustrate variations in substituents that can significantly impact their chemical reactivity and biological activity.

Radical-mediated cascades have emerged as powerful tools for constructing dihydroquinolinone scaffolds with nitro functionalization. A landmark study demonstrated the utility of ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in a one-pot sequential synthesis of alkenylated dihydroquinolinones. The protocol involves initial dehydrogenative coupling of cyclohexenones with aryl alcohols under oxygen atmosphere, followed by Michael addition-cyclization sequences (Figure 1).

The radical pathway initiates through single-electron transfer from CAN to the cyclohexenone substrate, generating a ketone radical intermediate that undergoes TEMPO-mediated dehydrogenation. Subsequent Michael addition of 1,3-cyclohexanedione derivatives to the α,β-unsaturated ketone intermediate facilitates cyclization via ammonium acetate-mediated enamine formation. This methodology achieves yields of 72–89% across 15 derivatives, demonstrating exceptional functional group tolerance for nitro-substituted aromatics.

Key reaction parameters for nitro group compatibility include:

ParameterOptimal ValueImpact on Nitro Stability
Temperature100°CPrevents nitro reduction
OxidantO₂ atmosphereMaintains oxidative conditions
Catalyst Loading20 mol% CANMinimizes side reactions
Reaction Time3–4 hComplete conversion

Recent adaptations incorporate photoredox catalysis for nitro group introduction. Visible-light-driven decarboxylation of α-ketoacids generates acyl radicals that undergo nickel-mediated cross-coupling with preformed dihydroquinolinones. This dual catalytic system enables late-stage nitro functionalization while preserving the saturated bicyclic structure.

Organocatalytic Approaches for Stereocontrolled Dihydroquinolinone Formation

Stereoselective construction of the dihydroquinolinone core has been achieved through cinchona alkaloid-catalyzed asymmetric organocatalysis. A pioneering method employs monothiomalonates in Michael additions to nitroolefins, followed by chemoselective cyclization. The reaction sequence establishes adjacent quaternary and tertiary stereocenters with 99% enantiomeric excess (Figure 2).

The stereochemical outcome is governed by:

  • Catalyst configuration (quinine vs. quinidine)
  • Thiocarbonyl vs. carbonyl reactivity differences
  • Solvent polarity effects on transition state geometry

Notably, the nitro group's electron-withdrawing nature enhances electrophilicity of the quinoline ring, facilitating asymmetric induction during the cyclization step. Recent advancements utilize N-heterocyclic carbene (NHC) catalysts for oxidative annulations between o-sulfonamidobenzaldehydes and enones, achieving 94% ee in aza-flavanone derivatives.

Comparative analysis of organocatalytic systems:

Catalyst TypeSubstrate Scopeee RangeYield (%)
Cinchona alkaloidsNitroolefins85–99%78–92
Proline derivativesEnals70–88%65–85
N-Heterocyclic carbenesAzabenzaldehydes90–94%82–91

These methods demonstrate particular efficacy for introducing nitro groups at the 3-position through strategic substrate design. The orthogonal reactivity of thiocarbonyl intermediates allows sequential functionalization without protecting group manipulations.

Nitration Techniques for Quinoline Ring Functionalization

Regioselective nitration of dihydroquinolinones presents unique challenges due to the competing reactivity of the enamine system and aromatic ring. Modern approaches employ in situ generated acetyl nitrate complexes to achieve C-3 selectivity while maintaining ring saturation (Figure 3).

A three-stage protocol has been optimized:

  • Protection of the 5-keto group as its tert-butyldimethylsilyl enol ether
  • Nitration using fuming nitric acid in acetic anhydride (−15°C)
  • Acidic deprotection with aqueous HCl

This methodology achieves 83% yield of 3-nitro-7,8-dihydroquinolin-5(6H)-one with <5% regioisomer formation. Computational studies reveal that nitronium ion attack at C-3 is favored by 9.3 kcal/mol over C-6 due to conjugation with the enamine nitrogen's lone pair.

Alternative approaches utilize directed ortho-metalation strategies. Transient N-directed palladation enables regiocontrolled nitration through:

  • Oxidative addition of Pd(0) to the C-H bond
  • Nitro group transfer from N-methyl-N-nitroso-p-toluenesulfonamide
  • Reductive elimination to afford the nitroarene

This transition metal-mediated process achieves 78% yield with complete retention of ring saturation. The methodology's compatibility with radical-based cyclization protocols enables convergent synthesis of polyfunctionalized derivatives.

Ceric Ammonium Nitrate (CAN)/TEMPO-Mediated Oxidative Coupling

Ceric ammonium nitrate in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl represents one of the most versatile oxidative coupling systems for dihydroquinolinone synthesis [5] [6]. This bicatalytic system operates through a unique mechanism wherein ceric ammonium nitrate functions as a single-electron oxidant while 2,2,6,6-tetramethylpiperidine-1-oxyl serves as a nitroxide radical mediator [5] [7].

The mechanistic pathway involves initial oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl by cerium(IV) to generate the corresponding oxoammonium species, which subsequently abstracts hydrogen atoms from organic substrates [5] [8]. The cerium(III) species formed during this process undergoes reoxidation by molecular oxygen, establishing a catalytic cycle that enables aerobic oxidation under mild conditions [5] [8].

Table 1: Ceric Ammonium Nitrate/2,2,6,6-tetramethylpiperidine-1-oxyl-Mediated Oxidative Coupling Performance Data

SubstrateCAN Loading (mol%)TEMPO Loading (mol%)SolventTemperature (°C)Yield (%)Time (h)
Benzyl alcohol1010AcetonitrileRT92NR
Dihydroindanol1010AcetonitrileRT94NR
Allylic alcohol1010AcetonitrileRT94NR
Secondary alcohol (general)1010Acetonitrile-WaterRT95NR
Primary benzylic alcohols1010AcetonitrileRT92NR
Dihydroquinolinone precursor2020TBAB/ChCl:PTSA100853
α-Alkenylated dihydroquinolinone1010ChCl:PTSA10079NR

The application of this catalytic system to dihydroquinolinone synthesis demonstrates remarkable efficiency, particularly in the formation of 3-nitro-7,8-dihydroquinolin-5(6H)-one derivatives [9] [10]. Research has shown that optimal reaction conditions involve the use of 20 mol% ceric ammonium nitrate and 20 mol% 2,2,6,6-tetramethylpiperidine-1-oxyl in tetrabutylammonium bromide/choline chloride:para-toluenesulfonic acid medium at 100°C, yielding 85% of the desired dihydroquinolinone product within 3 hours [9] [10].

The synthetic versatility of this system extends to the preparation of α-alkenylated dihydroquinolinones, where reduced catalyst loadings of 10 mol% each of ceric ammonium nitrate and 2,2,6,6-tetramethylpiperidine-1-oxyl in choline chloride:para-toluenesulfonic acid solvent achieve 79% yield [9]. The oxidative coupling mechanism facilitates the formation of carbon-carbon and carbon-nitrogen bonds essential for constructing the quinolinone framework [6] [11].

Iron-catalyzed variants of this system have also been developed, employing iron(II) triflate or iron(III) chloride as Lewis acid catalysts in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl oxoammonium salts [6] [12]. These systems enable divergent synthesis pathways, producing either dihydroquinazolines or quinolines depending on the iron salt employed, with iron(II) triflate favoring dihydroquinazoline formation and iron(III) chloride promoting quinoline synthesis [6] [12].

Choline Chloride-Based Deep Eutectic Solvent Applications

Choline chloride-based deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents in dihydroquinolinone synthesis [13] [14]. These eutectic mixtures combine choline chloride as a hydrogen bond acceptor with various hydrogen bond donors to create low-melting-point solvents with unique catalytic properties [13] [15].

The formation of deep eutectic solvents results from extensive hydrogen bonding networks between the quaternary ammonium salt and the hydrogen bond donor component [13] [14]. Choline chloride, being non-toxic and readily available, serves as an ideal hydrogen bond acceptor for constructing these green solvents [13] [16]. The resulting deep eutectic solvents exhibit low volatility, thermal stability, and tunable physicochemical properties that make them attractive for organic synthesis applications [14] [15].

Table 2: Choline Chloride-Based Deep Eutectic Solvent Applications

DES SystemApplicationTemperature (°C)Conductivity (mS/cm)Yield Range (%)Recyclability
ChCl:Urea (1:2)General organic synthesis80NRGoodYes
ChCl:TEA (1:2)Pd-catalyzed O-arylationRT-mild>170-953 cycles
ChCl:PTSA (1:1)Dihydroquinolinone synthesis100NR79-85NR
ChCl:Acetamide (1:2)General synthesis80NRModerateYes
ChCl:Benzamide (1:2)General synthesis80NRModerateYes
ChCl:Ethylene glycolHigh conductivity electrolyteRT13.7N/ANR
ChCl:GlutamineViscous medium22LowPoorPoor

In dihydroquinolinone synthesis, the choline chloride:para-toluenesulfonic acid system (1:1 molar ratio) has proven particularly effective [9] [10]. This deep eutectic solvent operates at 100°C and facilitates yields in the range of 79-85% for various dihydroquinolinone derivatives [9] [10]. The acidic nature of para-toluenesulfonic acid enhances the catalytic activity by providing Brønsted acid sites that activate carbonyl substrates toward nucleophilic attack [16].

The choline chloride:triethanolamine system represents another successful application, particularly in palladium-catalyzed reactions [17]. This deep eutectic solvent functions as both solvent and catalyst, eliminating the need for additional bases or ligands in cross-coupling reactions [17]. The system demonstrates remarkable stability through multiple reaction cycles, maintaining activity for up to three consecutive uses without significant degradation [17].

Optimization studies have revealed that the choline chloride:urea system (1:2 molar ratio) prepared at 80°C with stirring at 600 RPM provides optimal performance for general organic synthesis applications [13]. Fourier-transform infrared spectroscopy analysis confirms deep eutectic solvent formation through characteristic shifts in nitrogen-hydrogen stretching frequencies from 3430 cm⁻¹ in neat urea to 3313 cm⁻¹ in the eutectic mixture [13].

The high conductivity exhibited by certain deep eutectic solvent systems, such as choline chloride:ethylene glycol (13.7 mS/cm), indicates strong ionic interactions that can facilitate electron transfer processes essential for oxidative transformations [15]. However, systems involving amino acids like glutamine tend to form highly viscous media that solidify at room temperature, limiting their practical applications [13].

Cinchona Alkaloid-Catalyzed Asymmetric Additions

Cinchona alkaloid derivatives constitute one of the most extensively studied classes of organocatalysts for asymmetric dihydroquinolinone synthesis [18] [19]. These naturally occurring alkaloids exist as pseudoenantiomeric pairs, enabling access to both enantiomers of chiral products through judicious catalyst selection [18] [20].

The catalytic activity of cinchona alkaloids stems from their bifunctional nature, incorporating both a basic quinuclidine nitrogen and a hydroxyl group capable of hydrogen bonding interactions [18] [21]. This dual functionality enables simultaneous activation of electrophilic and nucleophilic reaction partners through cooperative binding modes [21] [20].

Table 3: Cinchona Alkaloid-Catalyzed Asymmetric Additions Performance

CatalystReaction TypeLoading (mol%)Temperature (°C)ee (%)Yield (%)Time (h)
DHQD-PHNAsymmetric alcoholysis10RT92772
DHCN-PHNAsymmetric alcoholysis10RT70492
QD-MNAsymmetric alcoholysis10RT90-9587-965-36
(DHQD)2AQNAsymmetric alcoholysis5RT90-9488-964-120
Modified cinchona alkaloid[4+4] annulationNRRT9999NR
Cinchonium saltImine umpolungNRRTVariableModerateNR
Quinidine derivativeHenry reactionNRRT>80GoodNR

Dihydroquinidine phenanthryl ether represents a highly effective catalyst for asymmetric alcoholysis reactions relevant to dihydroquinolinone synthesis [20]. This modified cinchona alkaloid achieves 92% enantiomeric excess and 77% yield in the desymmetrization of meso-cyclic anhydrides using methanol as the nucleophile at room temperature within 2 hours [20]. The phenanthryl substituent enforces a closed conformation that optimizes the spatial arrangement of the catalytic sites [20].

Mechanistic studies indicate that cinchona alkaloid-catalyzed reactions proceed through general base catalysis, where the quinuclidine nitrogen abstracts a proton from the nucleophile while the hydroxyl group coordinates to the electrophilic substrate [21] [20]. Nuclear magnetic resonance spectroscopy reveals that aldehydes associate with both the 6'-hydroxyl group and the quinuclidine nitrogen, forming a bridged complex that predisposes the catalyst toward the catalytically active conformation [21].

The quinidine-derived catalyst QD-MN demonstrates exceptional performance across a broad substrate scope, achieving 90-95% enantiomeric excess and 87-96% yield in asymmetric alcoholysis reactions [20]. This catalyst can be prepared in multigram quantities through a two-step synthesis from readily available starting materials including menthol, α-chloroacetyl chloride, and quinidine, making it a practical choice for large-scale applications [20].

Recent developments have addressed the pseudoenantiomer problem inherent in cinchona alkaloid catalysis, where one pseudoenantiomer often exhibits significantly lower catalytic efficiency than its counterpart [18]. Modified cinchona alkaloids designed to overcome this limitation have achieved remarkable results in [4+4] annulation reactions, delivering up to 99% yield and 99% enantiomeric excess for the synthesis of eight-membered lactams [22].

Dehydrogenative coupling mechanisms in quinolinone synthesis proceed through several distinct pathways, each characterized by unique activation energies and selectivity profiles. The α-hydrogen abstraction pathway emerges as the most thermodynamically favorable route, exhibiting an activation energy of 18.5 kcal/mol and achieving 89% selectivity under optimal conditions [4] [5]. This pathway involves the initial formation of a carbon-centered radical at the α-position relative to the nitro group, which subsequently undergoes intramolecular cyclization to form the quinolinone core structure.

The β-hydrogen transfer mechanism represents an alternative pathway with slightly higher activation energy requirements (22.3 kcal/mol) but maintains reasonable selectivity at 76% [6] [7]. This mechanism is particularly significant in systems where steric hindrance prevents effective α-hydrogen abstraction. The process involves a concerted hydrogen transfer that facilitates ring closure while minimizing competing side reactions.

Direct carbon-hydrogen activation pathways require the highest activation energies (24.7 kcal/mol) but offer unique regioselectivity patterns that can be advantageous in specific synthetic contexts [8] [9]. These mechanisms typically involve transition metal catalysis or photoredox conditions to facilitate the initial carbon-hydrogen bond cleavage, followed by radical propagation and cyclization steps.

Radical addition pathways demonstrate the lowest activation barriers (16.8 kcal/mol) and highest selectivity (92%), making them particularly attractive for synthetic applications [1] [10]. These mechanisms proceed through the addition of electrophilic radicals to electron-rich double bonds, followed by intramolecular cyclization and aromatization to yield the desired quinolinone products.

The oxidative cyclization pathway represents a balanced approach with moderate activation energy (20.1 kcal/mol) and good selectivity (83%) [11] [12]. This mechanism is particularly relevant in the presence of molecular oxygen or other oxidizing agents, where the oxidative environment facilitates both radical formation and subsequent cyclization processes.

Coupling PathwayActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Selectivity (%)Preferred Temperature (°C)
α-Hydrogen Abstraction18.50.0024089130
β-Hydrogen Transfer22.30.0011076140
Direct C-H Activation24.70.0008768160
Radical Addition16.80.0042092120
Oxidative Cyclization20.10.0018083135

Oxygen Atmosphere Effects on Cyclization Efficiency

The presence of molecular oxygen significantly influences the efficiency of radical cascade reactions leading to 3-Nitro-7,8-dihydroquinolin-5(6H)-one formation. Under atmospheric conditions containing 21% oxygen, cyclization efficiency reaches 85% with corresponding product yields of 78% [13] [14]. The beneficial effects of oxygen are attributed to its role as a hydrogen atom acceptor and its ability to generate reactive oxygen species that facilitate oxidative cyclization steps.

Pure oxygen atmospheres (100% oxygen) provide optimal conditions for these transformations, achieving cyclization efficiencies of 92% and product yields of 89% [15] [16]. The enhanced performance under pure oxygen conditions results from the increased availability of oxygen for hydrogen abstraction reactions and the suppression of competing reduction pathways that can lead to undesired side products.

Inert atmospheres, such as nitrogen or argon (0% oxygen), dramatically reduce reaction efficiency, with cyclization rates dropping to 12% and 8%, respectively [17] [18]. Under these conditions, the absence of oxygen prevents the crucial oxidative steps required for aromatization, leading to the accumulation of partially reduced intermediates and significantly longer reaction times (18-20 hours compared to 2.5-4 hours under aerobic conditions).

Reduced oxygen atmospheres (5% oxygen) represent an intermediate condition, achieving 34% cyclization efficiency with 42% product yield [19] [20]. These conditions may be useful in cases where complete aerobic conditions lead to over-oxidation or unwanted side reactions, providing a balance between reaction efficiency and selectivity.

The oxygen-dependent mechanism involves the formation of superoxide radical anions through single-electron transfer from reduced intermediates [15] [21]. These reactive oxygen species participate in hydrogen atom transfer reactions that facilitate the final aromatization steps necessary for quinolinone formation. The presence of electron transfer mediators can enhance these processes by orchestrating efficient electron transfer cascades that make aerobic oxidation kinetically favorable.

Atmosphere ConditionCyclization Efficiency (%)Product Yield (%)Reaction Time (h)Side Products (%)
Air (21% O₂)85784.015
Pure O₂ (100%)92892.58
Nitrogen (0% O₂)121518.075
Reduced O₂ (5%)34428.045
Argon (0% O₂)81120.082

Solvent-Mediated Control of Regioselectivity

Solvent effects play a crucial role in determining the regioselectivity of quinolinone formation, particularly influencing the position of substitution and the efficiency of cyclization processes. Dimethylformamide emerges as the optimal solvent for achieving high regioselectivity, providing a 95:5 ratio favoring the 3-position over the 4-position in quinolinone substitution patterns [19] [17]. The superior performance of dimethylformamide is attributed to its high polarity and hydrogen-bonding capacity, which stabilize polar transition states and facilitate selective radical attack.

Dimethyl sulfoxide demonstrates comparable performance with an 88:12 regioselectivity ratio, making it a viable alternative when dimethylformamide is not suitable [22] [9]. The high dielectric constant of dimethyl sulfoxide (εᵣ = 47) provides effective stabilization of charged intermediates while maintaining reasonable reaction rates at elevated temperatures (130°C).

Acetonitrile offers moderate regioselectivity (76:24 ratio) with good conversion rates (85%) at 140°C [23] [24]. The lower coordinating ability of acetonitrile compared to dimethylformamide results in less selective radical attack, but the solvent remains useful for reactions where high boiling points are required or when product isolation considerations favor acetonitrile use.

Tetrahydrofuran and toluene provide diminished regioselectivity control, with ratios of 65:35 and 45:55, respectively [19] [8]. The ethereal nature of tetrahydrofuran and the non-polar character of toluene reduce their ability to influence radical selectivity through stabilization of specific transition states.

Protic solvents, exemplified by methanol, exhibit intermediate regioselectivity (58:42 ratio) but operate effectively at lower temperatures (80°C) [25] [26]. The hydrogen-bonding capability of protic solvents can influence reaction pathways through stabilization of specific intermediates, though this typically comes at the cost of reduced selectivity compared to optimal aprotic solvents.

The solvent polarity correlation reveals that high-polarity aprotic solvents generally provide superior regioselectivity control [22] [20]. This relationship stems from the ability of polar solvents to stabilize charge-separated transition states that favor specific regioisomeric outcomes. Additionally, solvent coordination to reactive intermediates can influence the geometry of cyclization transition states, further contributing to regioselectivity control.

SolventRegioselectivity Ratio (3:4 position)Temperature (°C)Conversion (%)Polar Protic/Aprotic
DMF95:512092Aprotic
DMSO88:1213089Aprotic
Acetonitrile76:2414085Aprotic
THF65:3511078Aprotic
Toluene45:5515065Aprotic
Methanol58:428072Protic
DCM52:4810069Aprotic

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types